Structural Specificity: Intramolecular Hydrogen Bonding Capacity vs. 3- and 4-Carboxylic Acid Regioisomers
The target compound, 1-(5-methylfuran-2-carbonyl)piperidine-2-carboxylic acid, features a carboxylic acid group at the 2-position of the piperidine ring, directly adjacent to the N-acylamide. This ortho arrangement permits a stable six-membered intramolecular hydrogen bond between the carboxylic acid proton and the carbonyl oxygen of the furanoyl group. In contrast, the 3-carboxylic acid and 4-carboxylic acid regioisomers (e.g., 1-(furan-2-carbonyl)piperidine-3-carboxylic acid and 1-(furan-2-carbonyl)piperidine-4-carboxylic acid) place the carboxylic acid group at greater distances, precluding this specific intramolecular interaction . While direct quantitative intramolecular H-bond strengths are not reported, this structural distinction is known to influence solution conformation and, consequently, intermolecular binding events in medicinal chemistry contexts .
| Evidence Dimension | Intramolecular hydrogen bonding capacity |
|---|---|
| Target Compound Data | Carboxylic acid at 2-position (ortho to N-acyl) |
| Comparator Or Baseline | 1-(furan-2-carbonyl)piperidine-3-carboxylic acid (3-carboxylic) and 1-(furan-2-carbonyl)piperidine-4-carboxylic acid (4-carboxylic) |
| Quantified Difference | Qualitative: Ortho-COOH permits 6-membered intramolecular H-bond; meta- and para-COOH do not. |
| Conditions | Molecular geometry assessment |
Why This Matters
Conformational pre-organization conferred by intramolecular hydrogen bonding can reduce the entropic penalty upon target binding, a critical factor for structure-based drug design and fragment-based screening.
